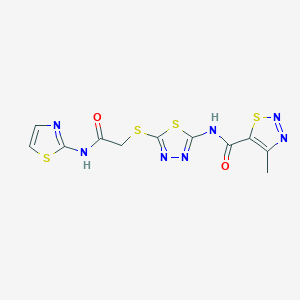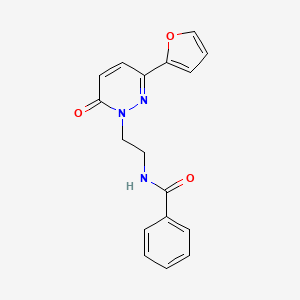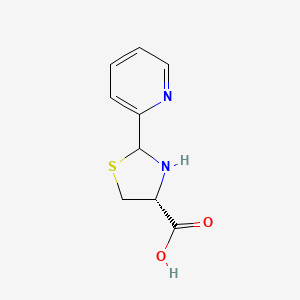
5-Bromo-2-(3-(methylthio)pyrrolidin-1-yl)pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-2-(3-(methylthio)pyrrolidin-1-yl)pyrimidine is a chemical compound with the molecular formula C8H10BrN3 . It is stored in a dark place, sealed in dry, at room temperature .
Synthesis Analysis
The synthesis of similar compounds involves a series of steps including the design, synthesis, and characterization of the compounds . The compounds are characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .Molecular Structure Analysis
The molecular weight of this compound is 228.09 . The InChI code is 1S/C8H10BrN3/c9-7-5-10-8(11-6-7)12-3-1-2-4-12/h5-6H,1-4H2 .Physical and Chemical Properties Analysis
This compound is a solid compound .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
Synthesis of Biheterocycles : A study demonstrated the use of 5-bromo-2-(3-(methylthio)pyrrolidin-1-yl)pyrimidine as a precursor in the synthesis of (1,2,3-triazol-1-yl)methylpyrimidine biheterocycles, showcasing its utility in complex chemical syntheses (Aquino et al., 2017).
Reactions with Methoxy- and Methylthio-Pyrimidines : Research into the aminolyses of 2- and 4-methoxy (or methylthio) pyrimidines, including derivatives with a 5-bromo substituent, provided insights into the preparation of n- and t-butyl-aminopyrimidines, adding to the understanding of pyrimidine chemistry (Brown & Forster, 1966).
Tricyclic Heterocycle Synthesis : A study showcased the use of 5-bromo-2,4-dichloro-6-(chloromethyl)pyrimidine, a similar compound, in the synthesis of novel pyrimido[5,4-e][1,4]thiazepine derivatives, indicating the versatility of such compounds in synthesizing complex structures (Bazazan et al., 2013).
Nucleoside Analogues Synthesis : The conversion of 5-bromo-2,4-di-t-butoxypyrimidine into pyrimidin-5-yl-lithium and subsequent coupling to synthesize pseudouridine and 5-β-D-ribofuranosyluridine demonstrates the compound's role in nucleoside analogue synthesis (Brown, Burdon & Slatcher, 1968).
Pyrimido[4,5-e][1,3,4]thiadiazine Derivatives : Research involving 5-bromo-2-chloro-4-methyl-6-(1-methylhydrazino)pyrimidine, a similar structure, in the synthesis of pyrimido[4,5-e][1,3,4]thiadiazine derivatives further highlights the utility of such compounds in medicinal chemistry (Rahimizadeh, Nikpour & Bakavoli, 2007).
Applications in Drug Discovery
Antiviral Properties : A study on tubercidin analogues, including 5-bromo derivatives, revealed substantial antiviral properties against RNA viruses, highlighting the potential of such compounds in antiviral drug development (Bergstrom et al., 1984).
Inhibitory Effects on Viruses and Tumor Cells : 5-Substituted pyrimidines, including a 5-bromo derivative, showed inhibitory activity against DNA viruses, as well as retrovirus replication in cell culture, indicating their potential in antiretroviral therapy (Hocková et al., 2003).
Antibacterial Activity : Research on cyanopyridine derivatives, synthesized from 2-bromo-4-(pyrrolidin-1-yl)pyridine-3-carbonitrile, a similar compound, demonstrated antimicrobial activity against various bacteria, suggesting its potential in the development of antibacterial agents (Bogdanowicz et al., 2013).
Wirkmechanismus
Target of Action
It’s worth noting that pyrimidine derivatives have been known to interact with a variety of biological targets, including enzymes and receptors .
Mode of Action
Pyrimidine derivatives are often involved in suzuki–miyaura cross-coupling reactions, which are widely applied transition metal catalyzed carbon–carbon bond forming reactions .
Biochemical Pathways
Pyrimidine derivatives have been known to influence a variety of biochemical pathways, depending on their specific targets .
Pharmacokinetics
These properties are crucial in determining the bioavailability of the compound .
Result of Action
The effects would depend on the specific targets and pathways influenced by the compound .
Action Environment
Factors such as temperature, ph, and the presence of other compounds can potentially influence the action of the compound .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
5-bromo-2-(3-methylsulfanylpyrrolidin-1-yl)pyrimidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrN3S/c1-14-8-2-3-13(6-8)9-11-4-7(10)5-12-9/h4-5,8H,2-3,6H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCDZGLSFNLRVBU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1CCN(C1)C2=NC=C(C=N2)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrN3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-[(4-fluorobenzyl)oxy]-1H-imidazole-2-carbaldehyde](/img/structure/B2407894.png)

![2-Chloro-pyrido[3,2-D]pyrimidine](/img/structure/B2407896.png)




![4-Benzyl-1-methyl-[1,2,4]triazolo[4,3-a]quinoxaline](/img/structure/B2407903.png)

![5-ethoxy-6-ethyl-1-methyl-3-(2-oxo-2-(pyrrolidin-1-yl)ethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2407905.png)

![3-(2-chlorophenyl)-5-methyl-N-(2-(4-phenoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)isoxazole-4-carboxamide](/img/structure/B2407908.png)


